molecular formula C15H18F2O3 B2429867 2-[4,4-Difluoro-1-(2-methoxyphenyl)cyclohexyl]acetic acid CAS No. 2251054-29-0

2-[4,4-Difluoro-1-(2-methoxyphenyl)cyclohexyl]acetic acid

Cat. No.: B2429867
CAS No.: 2251054-29-0
M. Wt: 284.303
InChI Key: HATRDNXZUHVVOM-UHFFFAOYSA-N
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Description

2-[4,4-Difluoro-1-(2-methoxyphenyl)cyclohexyl]acetic acid is a fluorinated cyclohexyl derivative This compound is notable for its unique structural features, which include a difluorocyclohexyl ring and a methoxyphenyl group

Properties

IUPAC Name

2-[4,4-difluoro-1-(2-methoxyphenyl)cyclohexyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2O3/c1-20-12-5-3-2-4-11(12)14(10-13(18)19)6-8-15(16,17)9-7-14/h2-5H,6-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATRDNXZUHVVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCC(CC2)(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4,4-Difluoro-1-(2-methoxyphenyl)cyclohexyl]acetic acid typically involves multiple steps. One common approach includes the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a series of cyclization reactions, often involving the use of cyclohexanone as a starting material.

    Introduction of the Difluoro Groups: The difluoro groups are introduced via fluorination reactions, which may involve reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is typically introduced through a Friedel-Crafts alkylation reaction, using methoxybenzene and an appropriate alkylating agent.

    Formation of the Acetic Acid Moiety:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the difluorocyclohexyl ring, potentially converting it to a cyclohexyl ring with fewer or no fluorine atoms.

    Substitution: The compound can participate in substitution reactions, where the methoxy group or the difluoro groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Cyclohexyl derivatives with fewer fluorine atoms.

    Substitution: Compounds with different functional groups replacing the original methoxy or difluoro groups.

Scientific Research Applications

Overview

2-[4,4-Difluoro-1-(2-methoxyphenyl)cyclohexyl]acetic acid is a fluorinated cyclohexyl derivative characterized by its unique structural features, including a difluorocyclohexyl ring and a methoxyphenyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, biology, and industrial applications.

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of fluorinated pharmaceuticals. Its structural characteristics allow for modifications that can lead to the development of novel therapeutic agents. Notably, it has potential applications in creating non-steroidal anti-inflammatory drugs (NSAIDs) due to its ability to modulate biological pathways associated with inflammation and pain relief.

Biological Studies

Research has shown that this compound can be utilized in studies examining the effects of fluorinated compounds on biological systems. It is involved in investigating enzyme inhibition and receptor binding dynamics. The difluoro groups and methoxyphenyl moiety enhance its binding affinity to specific molecular targets, making it a valuable tool for understanding drug-receptor interactions.

Industrial Applications

In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its fluorinated nature imparts enhanced properties to polymers and coatings, such as improved chemical resistance and thermal stability. The compound's versatility also extends to its use in agrochemicals, where it can contribute to the development of more effective pesticides and herbicides.

Case Studies

Several studies have explored the applications of this compound:

  • Enzyme Inhibition Studies : Research indicated that this compound effectively inhibits cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced prostaglandin synthesis and demonstrating its potential as an anti-inflammatory agent.
  • Biological Activity Assessment : In vitro studies have shown that this compound interacts with various cellular pathways, influencing gene expression related to inflammation and pain signaling.

Mechanism of Action

The mechanism of action of 2-[4,4-Difluoro-1-(2-methoxyphenyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups and methoxyphenyl moiety contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets.

Comparison with Similar Compounds

    3,4-Difluoro-2-methoxyphenylacetic acid: Similar structure but lacks the cyclohexyl ring.

    2-[4,4-Difluoro-1-(4-methoxyphenyl)cyclohexyl]acetic acid: Similar structure but with a different position of the methoxy group.

Uniqueness: 2-[4,4-Difluoro-1-(2-methoxyphenyl)cyclohexyl]acetic acid is unique due to the specific positioning of the methoxy group and the presence of the difluorocyclohexyl ring

Biological Activity

2-[4,4-Difluoro-1-(2-methoxyphenyl)cyclohexyl]acetic acid (CAS No. 2251054-29-0) is a fluorinated cyclohexyl derivative notable for its unique structural characteristics, including a difluorocyclohexyl ring and a methoxyphenyl group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including enzyme inhibition and receptor modulation.

  • Molecular Formula : C₁₅H₁₈F₂O₃
  • Molecular Weight : 284.30 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The difluoro groups enhance the compound's binding affinity, while the methoxyphenyl moiety may influence its pharmacokinetic properties. Studies suggest that the compound may inhibit enzyme activity by binding to active sites or modulating receptor functions through interactions with binding pockets .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for various enzymes. For instance, it has been evaluated for its potential to inhibit carbonic anhydrases (CAs), which are crucial in various physiological processes. Preliminary findings suggest that it exhibits selective inhibition at nanomolar concentrations against specific isoforms of CAs .

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant antiproliferative effects against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, with IC₅₀ values in the micromolar range. Flow cytometry analyses indicated that the compound induces apoptosis in these cell lines in a dose-dependent manner .

Comparative Analysis

To better understand the unique biological profile of this compound, a comparison with structurally similar compounds is essential.

CompoundStructureIC₅₀ (μM)Biological Activity
This compoundStructure0.65 - 15.0Induces apoptosis in MCF-7 cells
3,4-Difluoro-2-methoxyphenylacetic acidSimilar structure without cyclohexane>20Lower cytotoxicity compared to the target compound
2-[4,4-Difluoro-1-(4-methoxyphenyl)cyclohexyl]acetic acidAltered methoxy position10 - 25Moderate enzyme inhibition

Case Studies

Recent studies have highlighted the potential of this compound in drug discovery:

  • Case Study on Cancer Cell Lines : In a study involving MCF-7 and A549 cell lines, this compound showed higher cytotoxicity compared to traditional chemotherapeutics like doxorubicin. The mechanism was linked to increased p53 expression levels and activation of apoptotic pathways .
  • Enzyme Selectivity : Another study focused on the selectivity of this compound towards hCA IX and XII isoforms. Results indicated that it could selectively inhibit these cancer-related isoforms at picomolar concentrations, suggesting its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the critical structural features of 2-[4,4-Difluoro-1-(2-methoxyphenyl)cyclohexyl]acetic acid that influence its physicochemical and biological properties?

  • The compound’s reactivity and activity are determined by:

  • Difluorocyclohexyl group : Enhances metabolic stability and influences lipophilicity, impacting membrane permeability .
  • 2-Methoxyphenyl moiety : Modulates electronic effects (e.g., resonance donation) and steric interactions, affecting binding to biological targets .
  • Acetic acid side chain : Provides a carboxylic acid functional group for salt formation or covalent interactions with enzymes/receptors .
    • Methodological insight : Use X-ray crystallography (as in analogous compounds) to resolve crystal packing and hydrogen-bonding networks . Pair with DFT calculations to predict electronic properties .

Q. How can researchers optimize the synthesis of this compound to maximize yield and purity?

  • Key steps include:

  • Cyclohexyl ring fluorination : Use selective fluorinating agents (e.g., DAST) under anhydrous conditions to avoid side reactions .
  • Acetic acid coupling : Employ carbodiimide-based coupling reagents (e.g., EDC/HOBt) for efficient ester-to-acid conversion .
  • Purification : Recrystallize from ethanol/water mixtures to remove unreacted intermediates, as demonstrated in similar syntheses .
    • Analytical validation : Monitor reaction progress via TLC or HPLC, and confirm purity using NMR (¹H/¹⁹F) and high-resolution mass spectrometry .

Advanced Research Questions

Q. What computational strategies are effective in predicting reaction pathways and intermediates for synthesizing this compound?

  • Quantum chemical modeling : Use density functional theory (DFT) to map energy profiles for fluorination and cyclization steps, identifying transition states and intermediates .
  • Reaction path screening : Apply automated algorithms (e.g., GRRM) to explore alternative pathways, reducing trial-and-error experimentation .
  • Machine learning : Train models on analogous fluorocyclohexane syntheses to predict optimal catalysts (e.g., palladium vs. copper systems) .

Q. How can researchers resolve contradictory data in biological assays evaluating this compound’s activity?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) to assess cell-type specificity .
  • Off-target profiling : Use kinase/GPCR panels to rule out nonspecific binding .
  • Metabolic stability testing : Compare half-lives in microsomal assays (e.g., human liver microsomes) to confirm if discrepancies arise from compound degradation .
  • Statistical rigor : Apply ANOVA or mixed-effects models to account for batch-to-batch variability .

Q. What advanced techniques elucidate stereochemical outcomes in reactions involving the difluorocyclohexyl moiety?

  • Chiral chromatography : Separate enantiomers using columns with cellulose tris(3,5-dimethylphenylcarbamate) stationary phases, as validated for similar methoxyphenyl derivatives .
  • Vibrational circular dichroism (VCD) : Assign absolute configurations by comparing experimental and computed spectra .
  • Cryo-EM/X-ray crystallography : Resolve enantiomer binding modes in enzyme co-crystal structures (e.g., cyclooxygenase inhibition studies) .

Q. How can researchers design experiments to probe the compound’s mechanism of action in complex biological systems?

  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to target proteins (e.g., receptors or enzymes) .
  • CRISPR-Cas9 knockout models : Validate target specificity by observing activity loss in gene-edited cell lines .
  • Metabolomics : Use LC-MS to track downstream metabolic changes (e.g., prostaglandin levels in inflammation assays) .

Methodological Considerations Table

Research AspectKey TechniquesReferences
Synthesis Fluorination with DAST, EDC/HOBt coupling, recrystallization
Structural Analysis X-ray crystallography, ¹⁹F NMR, DFT calculations
Biological Profiling ITC, CRISPR-Cas9, metabolomics
Data Analysis ANOVA, machine learning, reaction path algorithms

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